N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]naphthalene-1-carbohydrazide
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Overview
Description
N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE is a complex organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with naphthohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalenes.
Scientific Research Applications
N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,4-Dihydro-1(2H)-naphthalenone
- Naphthohydrazide derivatives
- 1,2,3,4-Tetrahydronaphthalene derivatives
Uniqueness
N’~1~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1-NAPHTHOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18N2O/c24-21(19-13-5-9-15-7-1-3-11-17(15)19)23-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13H,6,10,14H2,(H,23,24)/b22-20+ |
InChI Key |
UYLPWAHTWWNNRY-LSDHQDQOSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC4=CC=CC=C43)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC=CC4=CC=CC=C43)C1 |
Origin of Product |
United States |
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